molecular formula C19H22N2O4S B2568726 N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2034399-96-5

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B2568726
CAS No.: 2034399-96-5
M. Wt: 374.46
InChI Key: LVZDTDPXVRKFBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS 2034399-96-5) is a synthetic small molecule with a molecular formula of C19H22N2O4S and a molecular weight of 374.4540 g/mol . This reagent features a sulfonamide functional group, a key pharmacophore known to confer potent biological activity by acting as a zinc-binding group (ZBG) in enzyme inhibition . Sulfonamides are a cornerstone in medicinal chemistry, extensively investigated for their ability to inhibit enzymes like carbonic anhydrases , which are implicated in conditions such as cancer . The compound's specific structure, which integrates a pyridine ring and a benzofuran moiety, is of significant interest. Pyridine-3-sulfonamide derivatives are particularly valuable in drug discovery due to the electron-withdrawing nature of the pyridine ring, which increases the acidity of the sulfonamide nitrogen, potentially enhancing its binding affinity to enzymatic active sites . Furthermore, molecular frameworks containing N-(benzofuran-5-yl)aromaticsulfonamide have been identified and synthesized as novel inhibitors of Hypoxia-Inducible Factor-1 (HIF-1), demonstrating specific anti-angiogenic potential in research models . This makes the compound a compelling candidate for researchers exploring oncology and cardiovascular disease pathways. With five rotatable bonds and a polar surface area of 85.9 Ų, this molecule presents desirable physicochemical properties for probing structure-activity relationships (SAR) and studying small-molecule interactions with biological targets . It is supplied for applications including but not limited to biological screening, hit-to-lead optimization, and mechanistic studies in chemical biology. This product is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c22-26(23,17-3-4-18-15(12-17)7-11-25-18)21-19(14-5-9-24-10-6-14)16-2-1-8-20-13-16/h1-4,8,12-14,19,21H,5-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZDTDPXVRKFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a diol and an appropriate electrophile under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate leaving group.

    Formation of the Benzofuran Sulfonamide Group: The benzofuran ring is synthesized through a cyclization reaction involving a phenol derivative and an appropriate electrophile. The sulfonamide group is then introduced through a sulfonation reaction using a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This typically includes:

    Scaling Up the Reactions: The reactions are scaled up using larger quantities of starting materials and reagents.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in biochemical pathways.

    Interaction with Receptors: It may bind to specific receptors on cell surfaces, triggering signaling pathways that result in biological effects.

    Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally or functionally related compounds is critical for understanding the uniqueness of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide. The compounds listed in (m, n, o) are peptide-like molecules with distinct structural features, such as phenoxyacetamido groups and hexan-2-yl backbones, which lack the benzofuran-sulfonamide scaffold central to the target compound.

Key Structural Differences:

Feature Target Compound Compounds m, n, o ()
Core Structure 2,3-Dihydrobenzofuran-sulfonamide Hexan-2-yl backbone with peptide-like motifs
Key Functional Groups Pyridine, tetrahydropyran 2,6-Dimethylphenoxy, tetrahydro-pyrimidinyl
Stereochemical Complexity Chiral centers at methylene bridge Multiple stereocenters in hexan and butanamide

Hypothetical Functional Comparisons:

While the target compound’s sulfonamide group may confer inhibitory activity against carbonic anhydrases or proteases, the compounds in are likely designed for protease inhibition (e.g., HIV protease) due to their peptidomimetic architecture. The absence of overlapping structural motifs or functional data precludes a direct pharmacological comparison.

Limitations of Available Evidence

To conduct a meaningful comparison, additional sources detailing sulfonamide-based analogs (e.g., celecoxib derivatives, zonisamide analogs) or benzofuran-containing therapeutics (e.g., amiodarone-like compounds) would be required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.